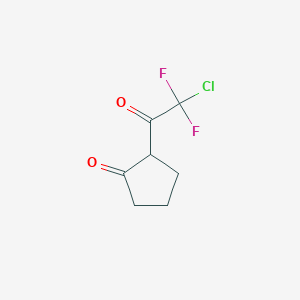

2-(Chlorodifluoroacetyl)cyclopentanone

描述

Contextualizing Fluorinated Ketones in Contemporary Organic Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgorganic-chemistry.org In the context of ketones, fluorination can enhance the electrophilicity of the carbonyl carbon, influence the acidity of α-protons, and provide a handle for further chemical transformations. sapub.org Fluorinated ketones are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the unique electronic effects of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds. These properties are often exploited to modulate the reactivity and stability of molecules, making fluorinated ketones highly sought-after synthetic intermediates. organic-chemistry.org

The Cyclopentanone (B42830) Moiety: A Versatile Scaffold in Chemical Research

The cyclopentanone ring is a prevalent structural motif found in a multitude of natural products and biologically active compounds. scirp.orgnih.gov Its five-membered ring system offers a balance of flexibility and rigidity, providing a robust scaffold for the construction of complex molecular architectures. The carbonyl group of cyclopentanone and its α-positions are amenable to a wide range of chemical modifications, allowing for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This versatility has established the cyclopentanone moiety as a cornerstone in medicinal chemistry and natural product synthesis. nih.govnih.gov

Research Landscape of Halogenated Acetyl Compounds

Halogenated acetyl compounds, particularly those containing chlorine and fluorine, are highly reactive and versatile reagents in organic synthesis. researchgate.netwikipedia.org The presence of halogens on the acetyl group significantly enhances the electrophilicity of the carbonyl carbon and the acyl halide or anhydride (B1165640) precursor, making them potent acylating agents. wikipedia.orglibretexts.org These compounds readily participate in a variety of reactions, including nucleophilic acyl substitution, aldol (B89426) condensations, and the formation of heterocyclic compounds. The specific combination of chlorine and fluorine in the chlorodifluoroacetyl group offers a unique blend of reactivity and potential for selective transformations, contributing to the growing interest in this class of compounds. pressbooks.pub

Research Findings and Chemical Properties

While specific research exclusively focused on 2-(Chlorodifluoroacetyl)cyclopentanone is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the well-established chemistry of related fluorinated β-diketones and halogenated compounds.

Synthesis: A plausible and common method for the synthesis of β-diketones like this compound is the Claisen condensation. nih.gov This reaction would involve the acylation of cyclopentanone with a suitable chlorodifluoroacetylating agent, such as chlorodifluoroacetyl chloride or chlorodifluoroacetic anhydride, in the presence of a strong base. The base serves to deprotonate the α-carbon of cyclopentanone, generating an enolate that then acts as a nucleophile.

Tautomerism: Like many β-dicarbonyl compounds, this compound is expected to exist as a tautomeric mixture of the diketo and enol forms. The equilibrium between these two forms is influenced by factors such as the solvent and the electronic nature of the substituents. nih.gov The presence of the electron-withdrawing chlorodifluoroacetyl group would likely increase the acidity of the enolic proton.

Reactivity: The presence of two carbonyl groups and the halogenated acetyl moiety confers a rich reactivity to this molecule. The acidic proton at the α-position can be removed by a base to generate a stabilized enolate, which can then participate in various alkylation and acylation reactions. The carbonyl groups are susceptible to nucleophilic attack, and the carbon-halogen bonds can potentially undergo substitution or reduction reactions.

Spectroscopic Data: The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

| Spectroscopic Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Strong absorption bands in the region of 1680-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the two carbonyl groups. The exact positions would depend on the extent of enolization and intramolecular hydrogen bonding. libretexts.orgoregonstate.edu |

| ¹H NMR Spectroscopy | Signals for the protons on the cyclopentanone ring, with those α to the carbonyl groups appearing in the downfield region (typically 2.0-2.5 ppm). libretexts.org If the enol form is present, a characteristic downfield signal for the enolic proton would be observed. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons would be expected in the highly deshielded region of the spectrum (around 190-210 ppm). libretexts.org The carbon attached to the fluorine atoms would show coupling (splitting) with the fluorine nuclei. |

| ¹⁹F NMR Spectroscopy | A characteristic signal for the two equivalent fluorine atoms, likely appearing as a singlet or a narrowly split multiplet. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would include α-cleavage adjacent to the carbonyl groups and potential loss of halogen atoms or the acetyl group. libretexts.orgyoutube.com |

Structure

3D Structure

属性

IUPAC Name |

2-(2-chloro-2,2-difluoroacetyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF2O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSDNEZHSVDEGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698282 | |

| Record name | 2-[Chloro(difluoro)acetyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2317-35-3 | |

| Record name | 2-[Chloro(difluoro)acetyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Chlorodifluoroacetyl Cyclopentanone

Retrosynthetic Analysis of the 2-(Chlorodifluoroacetyl)cyclopentanone Framework

A logical retrosynthetic approach to this compound begins with the disconnection of the C-C bond between the cyclopentanone (B42830) ring and the chlorodifluoroacetyl group. This primary disconnection points to a precursor, cyclopentanone, and a chlorodifluoroacetylating agent. This strategy is advantageous as it allows for the separate synthesis and potential diversification of both the cyclic ketone core and the acyl side chain.

The synthesis of the cyclopentanone ring itself can be approached through several well-established organic reactions. Key disconnections for the cyclopentanone ring lead back to acyclic precursors, such as 1,6-dicarbonyl compounds for intramolecular condensation reactions or specifically substituted C5 or C6 linear chains for cyclization or decarboxylation strategies. Ring expansion from a cyclobutane (B1203170) derivative also presents a viable retrosynthetic pathway. Each of these approaches offers distinct advantages in terms of starting material availability and control over substitution patterns on the cyclopentanone ring.

Approaches to the Cyclopentanone Core

The formation of the five-membered cyclopentanone ring is a fundamental undertaking in organic synthesis, with a variety of reliable methods at the chemist's disposal.

Intramolecular Condensation Reactions: Dieckmann and Claisen Condensation Analogues

The Dieckmann condensation is a powerful intramolecular reaction for the synthesis of cyclic β-keto esters from diesters. wikipedia.orgorganicchemistrytutor.com Specifically, the cyclization of a 1,6-diester in the presence of a base, such as sodium ethoxide, yields a five-membered cyclic β-keto ester. wikipedia.orgfiveable.melibretexts.orglibretexts.org This reaction is mechanistically analogous to the intermolecular Claisen condensation. wikipedia.orgbyjus.comnrochemistry.com The resulting β-keto ester can then be hydrolyzed and decarboxylated to afford the desired cyclopentanone derivative. organicchemistrytutor.com The stability of the five- and six-membered rings makes the Dieckmann condensation a highly effective method for their formation. wikipedia.org

The general mechanism involves the deprotonation of an α-carbon of the diester to form an enolate, which then attacks the other ester carbonyl group in an intramolecular fashion. Subsequent elimination of an alkoxide regenerates the carbonyl and forms the cyclic β-keto ester. organicchemistrytutor.com

Cyclization Reactions for Five-Membered Ring Formation

A variety of other cyclization reactions can be employed to construct the cyclopentanone core. For instance, the intramolecular aldol (B89426) condensation of a 1,6-diketone can lead to the formation of a five-membered ring. This reaction proceeds via the formation of an enolate which then attacks the other ketone carbonyl, followed by dehydration to yield a cyclopentenone, which can be subsequently reduced to cyclopentanone.

Radical cyclizations also offer a route to cyclopentanones. The generation of a radical at a specific position in an unsaturated precursor can lead to an intramolecular cyclization to form a five-membered ring. For example, tert-dodecanthiol-catalyzed generation of acyl radicals and their intramolecular addition to double bonds can produce 2-substituted five- and six-membered cyclic ketones in good yields. organic-chemistry.org

Ring Expansion Methodologies for Cyclopentanone Skeletons

Ring expansion reactions provide an alternative strategy for the synthesis of cyclopentanones, often starting from more readily available four-membered rings. The Tiffeneau-Demjanov rearrangement, for instance, involves the rearrangement of cyclic alcohols, which can be generated from cyclobutanone (B123998) derivatives. organic-chemistry.org This reaction proceeds through a carbocation intermediate and can be used to expand a cyclobutane ring to a cyclopentanone.

Another approach involves the homologation of arylcyclobutanones with trimethylsilyldiazomethane, catalyzed by scandium(III) triflate, which preferentially leads to methylene (B1212753) migration and the formation of cyclopentanone upon hydrolysis. organic-chemistry.org

Catalytic Decarboxylation Routes to Cyclopentanone

The ketonic decarboxylation of adipic acid is a classic and effective method for the preparation of cyclopentanone. wikipedia.org This reaction is typically carried out at high temperatures in the presence of a catalyst, such as barium hydroxide (B78521). wikipedia.org The mechanism is believed to involve the formation of a salt of the dicarboxylic acid, which then undergoes intramolecular nucleophilic attack and decarboxylation to yield the cyclic ketone. organic-chemistry.org Catalytic amounts of weak bases like sodium carbonate have also been shown to selectively promote the ketonic decarboxylation of adipic acid to cyclopentanone. organic-chemistry.org

Introduction of the Chlorodifluoroacetyl Moiety

The final and crucial step in the synthesis of this compound is the introduction of the chlorodifluoroacetyl group at the C-2 position of the cyclopentanone ring. This is typically achieved through the acylation of a cyclopentanone enolate or its equivalent with a suitable chlorodifluoroacetylating agent.

One plausible method involves the generation of the cyclopentanone enolate using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with a chlorodifluoroacetylating agent like chlorodifluoroacetyl chloride or chlorodifluoroacetic anhydride (B1165640). The use of a non-nucleophilic base is crucial to avoid competing reactions with the acylating agent.

Alternatively, the synthesis of α-halo-α,α-difluoromethyl ketones can be achieved through a trifluoroacetate (B77799) release/halogenation protocol. nih.govnih.gov This method involves the generation of an α,α-difluoroenolate from a highly fluorinated gem-diol, which is then trapped with an electrophilic chlorine source. While not a direct acylation of cyclopentanone, this strategy highlights a potential route to form the desired functional group, which could then be attached to the cyclopentanone framework.

Another approach involves the reaction of an enolizable ketone with an ester that lacks α-hydrogens. While not specific to the chlorodifluoroacetyl group, this general principle of ketone acylation could be adapted. The reaction of a ketone enolate with an appropriate chlorodifluoroacetate ester would yield the target β-diketone structure.

The table below summarizes the key reactions and their relevance to the synthesis of this compound.

| Reaction | Description | Relevance to Synthesis |

| Dieckmann Condensation | Intramolecular condensation of a 1,6-diester to form a cyclic β-keto ester. wikipedia.orgorganicchemistrytutor.com | Forms the cyclopentanone ring from an acyclic precursor. fiveable.melibretexts.orglibretexts.org |

| Intramolecular Aldol Condensation | Cyclization of a 1,6-diketone to form a cyclopentenone. | Provides a route to the cyclopentanone core, requiring a subsequent reduction step. |

| Tiffeneau-Demjanov Rearrangement | Ring expansion of a cyclic amino alcohol. organic-chemistry.org | Can be used to synthesize cyclopentanone from a cyclobutane derivative. organic-chemistry.org |

| Ketonic Decarboxylation | Decarboxylation of adipic acid to form cyclopentanone. wikipedia.org | A direct and classical method for synthesizing the cyclopentanone core. organic-chemistry.org |

| Enolate Acylation | Reaction of a ketone enolate with an acylating agent. | The key step for introducing the chlorodifluoroacetyl moiety onto the cyclopentanone ring. |

Strategies for α-Functionalization of Cyclopentanones

The α-carbon atom of cyclopentanone, being adjacent to the carbonyl group, is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in a multitude of reactions aimed at introducing functional groups at the α-position. The formation of this intermediate is a critical step, as the choice of base and reaction conditions can dictate the regioselectivity and efficiency of the subsequent functionalization.

Common strategies for the α-functionalization of ketones like cyclopentanone include:

Enolate Formation and Alkylation: Treatment with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide.

Enolate Acylation: Reaction of the enolate with an acyl halide or anhydride to introduce an acyl group.

Halogenation: Reaction with electrophilic halogen sources to introduce one or more halogen atoms.

For the synthesis of this compound, the most direct approach involves the acylation of a cyclopentanone enolate.

Acylation with Halogenated Acetyl Donors

The introduction of the chlorodifluoroacetyl group is accomplished by reacting the pre-formed cyclopentanone enolate with an electrophilic chlorodifluoroacetyl donor. The most common reagents for this purpose are chlorodifluoroacetyl halides (e.g., chlorodifluoroacetyl chloride) or the corresponding anhydride.

The general mechanism involves the nucleophilic attack of the cyclopentanone enolate on the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., a halide ion) to yield the final β-dicarbonyl product.

Table 1: Common Halogenated Acetyl Donors and Their Characteristics

| Acyl Donor | Formula | Reactivity | Leaving Group |

| Chlorodifluoroacetyl chloride | ClCF₂COCl | High | Chloride (Cl⁻) |

| Chlorodifluoroacetic anhydride | (ClCF₂CO)₂O | Moderate | Chlorodifluoroacetate |

| Ethyl chlorodifluoroacetate | ClCF₂CO₂Et | Low | Ethoxide (EtO⁻) |

The high reactivity of acyl chlorides makes them particularly effective for this transformation, often providing good yields of the desired 2-acylcyclopentanone.

Electrophilic Fluorination and Chlorination Strategies

An alternative conceptual approach involves the stepwise introduction of the halogen atoms onto a pre-existing 2-acetylcyclopentanone (B155173) scaffold, though direct acylation is generally more straightforward. However, the principles of electrophilic halogenation are central to modern organofluorine chemistry.

Electrophilic Fluorination: This method introduces fluorine by reacting a nucleophile, such as an enolate, with an electrophilic fluorine source ("F⁺" equivalent). Reagents containing a nitrogen-fluorine (N-F) bond are the most common, as they are generally more stable and safer to handle than alternatives like elemental fluorine. A widely used reagent is Selectfluor® (F-TEDA-BF₄), which is a thermally stable, crystalline solid. The mechanism is proposed to involve the attack of the enol or enolate on the electrophilic fluorine atom of the reagent.

Electrophilic Chlorination: Similarly, electrophilic chlorination introduces a chlorine atom using a "Cl⁺" source. Common reagents for the α-chlorination of ketones include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA). These reagents react with ketone enolates to provide α-chloro ketones.

Directed Synthesis and Regioselectivity Control

For an unsymmetrical ketone, deprotonation can lead to the formation of two different regioisomeric enolates. Controlling which enolate is formed is crucial for directing the synthesis to the desired product. In the case of substituting cyclopentanone (a symmetrical ketone), regioselectivity is not an issue as both α-positions are equivalent. However, if the starting material were a substituted cyclopentanone (e.g., 3-methylcyclopentanone), controlling the site of acylation would become paramount. This control is achieved by manipulating the reaction conditions to favor either kinetic or thermodynamic pathways.

Kinetic vs. Thermodynamic Control in Enolate Alkylation and Acylation

The regioselectivity of enolate formation from an unsymmetrical ketone can be controlled by the choice of base, solvent, and temperature. This principle determines whether the kinetic or the thermodynamic enolate is the predominant intermediate.

Kinetic Enolate: This is the enolate that is formed fastest. Its formation is favored by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) in an irreversible deprotonation step. The base removes the most sterically accessible proton, which is typically at the less substituted α-carbon.

Thermodynamic Enolate: This is the enolate that is the most stable. Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker, non-hindered base (like sodium ethoxide) at higher temperatures. These reversible conditions allow the initially formed kinetic enolate to revert to the ketone and eventually form the more stable, more substituted thermodynamic enolate.

Table 2: Conditions for Selective Enolate Formation

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., Room Temp.) |

| Base | Strong, hindered (e.g., LDA) | Weaker, smaller (e.g., NaOEt, KH) |

| Reaction Time | Short | Long (allows for equilibrium) |

| Resulting Enolate | Less substituted (formed faster) | More substituted (more stable) |

In the context of acylation, once the desired enolate is selectively formed, it is quenched with the electrophilic acylating agent. Since acylation is typically a rapid and irreversible process, the regiochemistry of the final product directly reflects the regiochemistry of the enolate intermediate. Therefore, by applying the principles of kinetic or thermodynamic control, one can direct the acylation to a specific α-carbon on an unsymmetrical cyclopentanone ring.

Despite a thorough search for scientific literature, detailed research findings specifically concerning the chemical reactivity and transformations of "this compound" are not available in the public domain. While extensive information exists for the general reactions of cyclopentanone and related β-dicarbonyl compounds, scholarly articles, patents, or database entries detailing the specific reactions of this particular fluorinated compound could not be located.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline, as the required research data for nucleophilic additions, reduction methodologies, enolate reactions, aldol-type condensations, or oxidation pathways for this compound has not been published or is not publicly accessible. Constructing an article without this specific information would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Reactivity and Chemical Transformations of 2 Chlorodifluoroacetyl Cyclopentanone

Transformations of the Chlorodifluoroacetyl Group

The chlorodifluoroacetyl group is the primary site of reactivity in 2-(chlorodifluoroacetyl)cyclopentanone. Its chemical behavior is dominated by the presence of three halogen atoms and a carbonyl group, which collectively influence the molecule's electronic properties and reaction pathways.

The fluoroacetyl moiety of the compound contains two distinct types of carbon-halogen bonds: C-F and C-Cl. The reactivity of these bonds is significantly different, governed by factors such as bond strength and the electronic effects of adjacent atoms. savemyexams.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it generally unreactive under standard conditions. savemyexams.com Conversely, the carbon-chlorine bond is weaker and more susceptible to cleavage.

The presence of two highly electronegative fluorine atoms on the same carbon atom (the α-carbon) has a profound impact on the C-Cl bond. This arrangement leads to a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond, increasing the electrophilicity of the carbon atom and making the chloride a better leaving group. Halodifluoromethyl groups (CF2X) are generally considered less reactive than their non-fluorinated counterparts (CH2X) due to the shielding effect of the fluorine atoms, but the electronic influence remains significant. nih.gov This enhanced electrophilicity at the α-carbon makes the compound susceptible to nucleophilic attack, which typically results in the displacement of the chloride ion.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Average Bond Enthalpy (kJ/mol) | Polarity | Reactivity Trend in Nucleophilic Substitution |

| C-F | 485 | Highly Polar | Very Low |

| C-Cl | 339 | Polar | Moderate |

Compounds containing a chlorodifluoromethyl ketone structure are effective precursors for the generation of difluorocarbene (:CF₂), a highly reactive intermediate used in the synthesis of various fluorinated molecules. cas.cnnih.gov The generation of difluorocarbene from this compound is proposed to occur under basic conditions.

The mechanism involves the deprotonation of the acidic α-proton on the cyclopentanone (B42830) ring by a base, forming an enolate intermediate. This is followed by an intramolecular nucleophilic attack of the enolate oxygen onto the carbonyl carbon of the chlorodifluoroacetyl group. The resulting intermediate can then collapse, leading to the elimination of a stable cyclopentanone-derived species and a chloride ion, thereby releasing difluorocarbene.

Analogous compounds, such as 2-chloro-2,2-difluoroacetophenone, have been shown to generate difluorocarbene, which then reacts with various nucleophiles like phenols to produce aryl difluoromethyl ethers. cas.cnnih.gov This established reactivity suggests a strong potential for this compound to serve a similar role as a :CF₂ source. nih.gov

Table 2: Generation and Reaction of Difluorocarbene from an Analogous Precursor

| Precursor | Base | Reactant | Product | Yield | Reference |

| 2-Chloro-2,2-difluoroacetophenone | KOH | Phenol | Phenyl difluoromethyl ether | Good | cas.cn, nih.gov |

| 2-Chloro-2,2-difluoroacetophenone | K₂CO₃ | 4-Methoxyphenol | (4-Methoxyphenyl) difluoromethyl ether | Good | cas.cn, nih.gov |

The chlorodifluoroacetyl group can undergo hydrolysis, leading to the formation of carboxylic acid derivatives. Due to the presence of two carbonyl groups in a β-relationship, this compound is susceptible to cleavage reactions, particularly under basic conditions in a process analogous to a retro-Claisen condensation.

Upon treatment with a hydroxide (B78521) base, nucleophilic attack can occur at the chlorodifluoroacetyl carbonyl carbon. This is followed by the cleavage of the C-C bond between the cyclopentanone ring and the acetyl group. This reaction would yield two primary products: cyclopentanone and a salt of chlorodifluoroacetic acid. Subsequent acidification would produce chlorodifluoroacetic acid.

This transformation is a key pathway for converting β-dicarbonyl compounds into simpler ketone and carboxylic acid components. libretexts.org The resulting chlorodifluoroacetic acid is a valuable fluorinated building block in its own right. Similarly, reaction with other nucleophiles, such as alcohols (alcoholysis) or amines (aminolysis), would be expected to yield the corresponding esters or amides of chlorodifluoroacetic acid, respectively. libretexts.org

Intermolecular and Intramolecular Cycloaddition Reactions (e.g., Diels-Alder, Pauson-Khand related)

While specific cycloaddition reactions involving this compound are not extensively documented, its structure suggests potential for participation in such transformations. wikipedia.org Cycloaddition reactions are powerful tools for forming cyclic compounds and are governed by the electronic nature of the participating π-systems. libretexts.org

The reactivity of this compound in cycloadditions would likely proceed through its enol or enolate tautomer. The equilibrium between the keto and enol forms exposes a carbon-carbon double bond that can act as a dienophile or part of a diene system in a Diels-Alder reaction. The strongly electron-withdrawing chlorodifluoroacetyl group would significantly influence the electronic character of this double bond.

As a Dienophile: The enol form of this compound would possess an electron-deficient double bond due to the adjacent electron-withdrawing group. This makes it a potentially effective dienophile for reactions with electron-rich dienes in normal-electron-demand Diels-Alder reactions. libretexts.org

Intramolecular Reactions: If the molecule were appended with a suitable diene or alkene tether, it could potentially undergo intramolecular cycloadditions to form complex, fused-ring systems. For instance, intramolecular [2+2] cycloadditions are a known method for constructing cyclobutane (B1203170) rings. nih.gov

Although less directly applicable, the carbonyl group itself can participate in certain cycloadditions, such as the Pauson-Khand reaction, which involves an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. While the native structure is not a direct substrate, transformations to introduce the necessary functional groups could enable such pathways. The reactivity in these concerted or stepwise pericyclic reactions provides a synthetic avenue to more complex molecular architectures. wikipedia.orglibretexts.org

Spectroscopic and Structural Characterization of 2 Chlorodifluoroacetyl Cyclopentanone and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The molecular structure of 2-(Chlorodifluoroacetyl)cyclopentanone, which features a cyclopentanone (B42830) ring acylated with a chlorodifluoroacetyl group, is expected to exhibit distinct signals in various spectroscopic analyses. The presence of fluorine atoms and the β-dicarbonyl moiety, which can undergo keto-enol tautomerism, are key features that would be prominently observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound in its keto form would likely show complex multiplets for the methylene (B1212753) protons of the cyclopentanone ring. The protons on the carbon adjacent to the carbonyl groups would be the most deshielded. In the event of enolization, a characteristic downfield signal for the enolic proton would appear, typically in the range of 10-16 ppm.

¹³C NMR: The carbon NMR spectrum would be distinguished by the signals for the two carbonyl carbons of the diketone. The carbonyl carbon of the chlorodifluoroacetyl group would be influenced by the attached halogens. The signal for the CF₂Cl carbon would also be a key identifier.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For the -COCF₂Cl group, a single resonance is expected. Based on data for similar structures like methyl chlorodifluoroacetate, the chemical shift for the CF₂ group would likely fall in a characteristic range, providing clear evidence for the presence of the chlorodifluoroacetyl moiety.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule, particularly the carbonyl groups. As this compound is a β-diketone, it can exist in equilibrium between its keto and enol forms, which would be distinguishable by IR spectroscopy. nih.gov

Keto Form: The diketo form would exhibit two distinct C=O stretching frequencies. The cyclopentanone carbonyl would likely absorb in the typical range for five-membered cyclic ketones (around 1740-1750 cm⁻¹), while the chlorodifluoroacetyl carbonyl would be expected at a higher frequency due to the electron-withdrawing effects of the halogens. nih.gov

Enol Form: The enol tautomer would show a broad O-H stretching band, typically in the region of 3200-2500 cm⁻¹, and a C=O stretching vibration at a lower frequency (around 1650-1700 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. nih.gov The C=C stretching of the enol form would also be observed. nih.gov

Predicted IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Keto Form) | Predicted Wavenumber (cm⁻¹) (Enol Form) |

|---|---|---|

| C=O stretch (cyclopentanone) | ~1745 | - |

| C=O stretch (chlorodifluoroacetyl) | >1750 | ~1670 (conjugated) |

| C-F stretch | ~1100-1200 | ~1100-1200 |

| O-H stretch | - | ~3200-2500 (broad) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern would be influenced by the presence of the two carbonyl groups and the halogenated acyl chain.

Key predicted fragmentation pathways would include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. libretexts.org This could lead to the loss of the chlorodifluoroacetyl group or fragments from the cyclopentanone ring.

Loss of Halogens: Fragmentation involving the loss of chlorine or fluorine atoms, or related fragments like HCl or HF, is also anticipated.

McLafferty Rearrangement: If sterically possible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to a carbonyl oxygen followed by cleavage of the α,β-carbon bond. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been reported, hypothetical analysis suggests that if the compound crystallizes, the data would reveal precise bond lengths, bond angles, and intermolecular interactions.

A crystal structure would definitively establish whether the molecule exists in the keto or enol form in the solid state. It would also provide insights into how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding (in the enol form) or dipole-dipole interactions involving the carbonyl and C-F bonds. The conformation of the five-membered cyclopentanone ring, which is typically not planar, would also be precisely determined. Given the lack of experimental data, any discussion on the crystal structure of this compound or its derivatives remains speculative.

Computational and Theoretical Studies on 2 Chlorodifluoroacetyl Cyclopentanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity. For a molecule like 2-(chlorodifluoroacetyl)cyclopentanone, which features a complex interplay of steric and electronic effects from the halogenated acyl group on a flexible cyclopentanone (B42830) ring, these calculations are invaluable.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. ijcce.ac.irmdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov

For this compound, DFT calculations can elucidate key aspects of its electronic structure and reactivity. By mapping the molecular electrostatic potential (MEP), researchers can identify electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack. acs.org The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical reactivity and stability. ijcce.ac.ir

DFT is also used to calculate various molecular properties that influence reactivity, such as atomic charges, dipole moments, and vibrational frequencies. researchgate.net In the context of α-haloketones, DFT helps to understand how the inductive effects of the halogen atoms and the carbonyl group polarize the carbon-halogen bond, influencing its susceptibility to nucleophilic substitution. nih.gov

Interactive Table: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.1 D | Measures overall polarity of the molecule |

Note: The data in the table above is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule of this type. It is not based on published experimental or computational results for this specific compound.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by including electron correlation effects, though often at a higher computational cost than DFT. rsc.org

The accuracy of any ab initio or DFT calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing different types of atoms, including halogens like chlorine and fluorine, the selection of an appropriate basis set is crucial.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). For halogenated compounds, it is important to use basis sets that include polarization functions (e.g., d, p) and diffuse functions (+) to accurately describe the electron distribution around the highly electronegative halogen atoms and the lone pairs of the carbonyl oxygen. rsc.org The choice represents a trade-off between desired accuracy and available computational resources.

Mechanistic Investigations of Key Transformations

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, identifying intermediates and transition states that are often difficult to observe experimentally.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. libretexts.org Locating the geometry of a transition state is a key goal of computational mechanistic studies. rsc.org Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org

For this compound, transition state analysis could be used to investigate various reactions, such as nucleophilic addition to the carbonyl group, enolate formation, or substitution at the α-carbon. rsc.orgacademie-sciences.fr For instance, in a nucleophilic substitution reaction, calculations could map the pathway, determining whether the reaction proceeds via a concerted (e.g., SN2) or a stepwise mechanism. By analyzing the geometry of the transition state, researchers can understand the steric and electronic factors that control the reaction's feasibility and stereoselectivity. up.ac.za

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. up.ac.za This profile provides critical quantitative information about the reaction's kinetics and thermodynamics. ekb.egresearchgate.net

Interactive Table: Illustrative Energy Profile for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Energy barrier for the first step |

| Intermediate | -5.4 | A stable species formed during the reaction |

| Transition State 2 | +10.8 | Energy barrier for the second step |

| Products | -12.1 | Final products of the reaction |

Note: This table provides a hypothetical energy profile for a multi-step reaction involving this compound to illustrate the type of data generated. The values are not from a specific, published study.

Conformational Analysis and Stereochemical Predictions

The cyclopentanone ring is not planar and can adopt several non-planar conformations, most commonly the "envelope" and "twist" (or "half-chair") forms. acs.org The presence of a bulky and electronically demanding 2-(chlorodifluoroacetyl) substituent significantly influences the conformational preference of the ring.

Conformational analysis involves computationally exploring the potential energy surface of the molecule to identify all stable conformers (energy minima) and the energy barriers for interconversion between them. This analysis is crucial because the reactivity and stereochemical outcome of reactions can be highly dependent on the ground-state conformation of the reactant. For example, the accessibility of the carbonyl group to an incoming nucleophile may differ significantly between conformers.

In the case of this compound, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position in the various ring conformations. acs.org Computational methods can predict the relative energies of these conformers, which are governed by a balance of steric hindrance (van der Waals repulsion) and electronic interactions (such as dipole-dipole repulsion between the C=O and C-X bonds). acs.orgcivilica.com The results of such an analysis can help predict the major diastereomer formed in reactions involving the creation of a new stereocenter.

Interactive Table: Hypothetical Relative Energies of Conformers

| Conformer Description | Dihedral Angle (C1-C2-C-Cα) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Twist, Equatorial Substituent | ~150° | 0.00 | 75% |

| Envelope, Equatorial Substituent | ~165° | 0.45 | 20% |

| Twist, Axial Substituent | ~90° | 1.50 | 4% |

| Envelope, Axial Substituent | ~105° | 2.10 | 1% |

Note: The data presented is a hypothetical representation of results from a conformational analysis and is intended for illustrative purposes only.

Molecular Orbital Theory and Electron Localization Function (ELF) Analysis

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in molecular orbitals, which are formed from the linear combination of atomic orbitals (LCAO). wikipedia.org Key to understanding a molecule's reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For this compound, a hypothetical MO analysis would likely reveal the following:

HOMO: The HOMO is expected to be primarily localized on the oxygen atom of the carbonyl group, which possesses non-bonding lone pair electrons. This is a common feature in ketones. oregonstate.edulibretexts.org The high electronegativity of the oxygen atom makes these lone pairs the highest energy electrons in the molecule. libretexts.org This suggests that the initial site for electrophilic attack would be the carbonyl oxygen.

LUMO: The LUMO is anticipated to be centered on the carbonyl carbon atom, specifically within the π* antibonding orbital of the C=O double bond. libretexts.org The presence of the highly electronegative chlorodifluoroacetyl group would further lower the energy of the LUMO, increasing the electrophilicity of the carbonyl carbon. This makes it a prime target for nucleophilic attack. oregonstate.edu

A hypothetical representation of the frontier molecular orbital energies for this compound is presented in the table below.

| Molecular Orbital | Hypothetical Energy (eV) | Primary Localization |

|---|---|---|

| LUMO+1 | -0.5 | σ* orbitals of C-Cl and C-F bonds |

| LUMO | -1.8 | π* orbital of the C=O bond (carbonyl carbon) |

| HOMO | -10.5 | n orbital on the carbonyl oxygen (lone pairs) |

| HOMO-1 | -11.2 | σ orbitals of the cyclopentanone ring |

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule. wikipedia.org It provides a chemically intuitive picture of electron pairs, showing core electrons, covalent bonds, and lone pairs. jussieu.fr The ELF value ranges from 0 to 1, where a high value (close to 1) corresponds to a high degree of electron localization, characteristic of covalent bonds and lone pairs. researchgate.net

An ELF analysis of this compound would be expected to reveal several key features:

Carbonyl Group: A region of high ELF value would be located on the oxygen atom of the carbonyl group, corresponding to its two lone pairs of electrons. The C=O double bond would also be visible as a basin of high electron localization between the carbon and oxygen atoms.

Halogen Atoms: The highly electronegative fluorine and chlorine atoms would exhibit regions of high electron localization, corresponding to their lone pairs.

Covalent Bonds: The C-C, C-H, C-Cl, and C-F single bonds would all be characterized by basins of high ELF values located between the respective atomic nuclei, confirming their covalent nature.

Bond Polarity: The distribution of the ELF basins can also provide qualitative information about bond polarity. For the C-F and C-Cl bonds, the ELF basin would be distorted towards the more electronegative halogen atom. Similarly, for the C=O bond, the basin would be larger and more localized towards the oxygen atom.

The following table provides a hypothetical summary of the expected ELF basin populations for the key bonds and lone pairs in this compound.

| Basin Type | Location | Hypothetical Population (e⁻) | Interpretation |

|---|---|---|---|

| Valence (V) | C-C (ring) | ~1.8 | Covalent single bond |

| Valence (V) | C-H | ~1.9 | Covalent single bond |

| Valence (V) | C=O | ~3.5 | Covalent double bond |

| Valence (V) | C-Cl | ~1.7 | Polar covalent bond |

| Valence (V) | C-F | ~1.6 | Highly polar covalent bond |

| Core (C) | Carbon | ~2.0 | Inner shell electrons |

| Core (C) | Oxygen | ~2.0 | Inner shell electrons |

| Core (C) | Chlorine | ~10.0 | Inner shell electrons |

| Core (C) | Fluorine | ~2.0 | Inner shell electrons |

Applications of 2 Chlorodifluoroacetyl Cyclopentanone in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

Specific examples of 2-(Chlorodifluoroacetyl)cyclopentanone being used as a synthetic intermediate for complex molecular architectures are not described in the available scientific literature.

Precursor to Biologically Active Fluorinated Building Blocks

The structure of this compound, which incorporates a 1,3-dicarbonyl motif with a difluoromethyl group, makes it a valuable potential precursor for the synthesis of fluorinated heterocyclic compounds. olemiss.edusci-hub.se The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. olemiss.edu Fluorinated pyrazoles, in particular, are a class of heterocyclic compounds that have attracted significant attention due to their diverse biological activities. researchgate.net

The most common and well-established method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. cdnsciencepub.comnih.govresearchgate.net Given that this compound is a polyfluorinated 1,3-dicarbonyl compound, it can serve as a synthon for producing 4-(chlorodifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole derivatives. The reaction typically proceeds via cyclocondensation, where the hydrazine reacts with the two carbonyl groups of the diketone to form the pyrazole (B372694) ring. researchgate.net

The reaction between a fluorinated β-diketone and various hydrazines can yield a variety of substituted pyrazoles. cdnsciencepub.comresearchgate.net The regioselectivity of the reaction—determining which nitrogen of an unsymmetrical hydrazine attacks which carbonyl group—is a key aspect of the synthesis. cdnsciencepub.com

Table 1: Potential Synthesis of Fluorinated Pyrazoles from a Generic Fluorinated β-Diketone

| Hydrazine Derivative (R-NHNH₂) | Resulting Pyrazole Substituent (at N1) | Reference |

|---|---|---|

| Hydrazine hydrate (B1144303) (R=H) | Unsubstituted | sci-hub.se |

| Phenylhydrazine (R=Ph) | Phenyl | nih.gov |

| 4-Fluorophenylhydrazine (R=4-F-Ph) | 4-Fluorophenyl | nih.gov |

This synthetic route highlights the potential of this compound as a building block for generating a library of novel, fluorinated, and fused pyrazole systems for screening in drug discovery and agrochemical research. researchgate.net

Development of Novel Reaction Methodologies and Catalytic Processes

No novel reaction methodologies or catalytic processes specifically developed for or utilizing this compound have been reported in the reviewed literature.

Asymmetric Synthesis and Chiral Auxiliaries Utilizing this compound Derivatives

There is no available research describing the use of this compound or its derivatives in asymmetric synthesis or with chiral auxiliaries.

常见问题

Q. What are the critical steps and conditions for synthesizing 2-(Chlorodifluoroacetyl)cyclopentanone in a laboratory setting?

The synthesis involves reacting cyclopentanone with chlorodifluoroacetyl chloride under alkaline conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane or THF). Key considerations include:

- Moisture control : Acyl chloride hydrolysis must be prevented by maintaining anhydrous conditions .

- Stoichiometry : A 1:1 molar ratio of cyclopentanone to chlorodifluoroacetyl chloride is typical, with excess base to neutralize HCl byproducts.

- Workup : Post-reaction, the mixture is quenched with water, and the product is extracted using organic solvents. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >70% purity.

Q. How can spectroscopic methods validate the structural integrity of this compound?

A combination of techniques is used:

- NMR :

- ¹H NMR : Peaks at δ 1.6–2.4 ppm (cyclopentane protons) and δ 3.2–3.8 ppm (adjacent to carbonyl groups).

- ¹³C NMR : A carbonyl signal at ~200 ppm (cyclopentanone) and a distinct CF₂Cl signal at ~110–120 ppm .

Q. What reaction pathways are feasible for modifying this compound in synthetic chemistry?

The compound undergoes:

- Nucleophilic substitution : The chlorodifluoroacetyl group reacts with amines or thiols to form amides or thioesters.

- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, yielding 2-(chlorodifluoroacetyl)cyclopentanol.

- Photochemical reactions : Generates reactive intermediates like nitrenes under UV light, useful in crosslinking or labeling studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies often arise from assay conditions:

- Dose dependency : Low concentrations (µM range) may inhibit proteases (e.g., caspase-3), while higher doses (>50 µM) induce apoptosis via oxidative stress .

- Cell line variability : Test in multiple models (e.g., HeLa vs. HEK293) to distinguish target-specific effects from general toxicity.

- Mechanistic studies : Use knockout cell lines or inhibitors (e.g., NAC for ROS) to isolate pathways .

Q. What strategies optimize regioselectivity when using this compound in multi-step syntheses?

Challenges include competing reactivity of the ketone and chlorodifluoroacetyl groups. Solutions:

- Protecting groups : Temporarily block the ketone with ethylene glycol (forming a ketal) to direct reactions to the acyl chloride moiety .

- Catalytic control : Use Pd or Cu catalysts to favor cross-coupling at specific positions (e.g., Suzuki-Miyaura for aryl additions) .

- Temperature modulation : Lower temperatures (−20°C) reduce side reactions during nucleophilic substitutions .

Q. How does the chlorodifluoroacetyl group influence electronic and steric effects in cyclopentanone derivatives?

Computational and experimental data reveal:

- Electronic effects : The electron-withdrawing CF₂Cl group decreases electron density at the cyclopentanone carbonyl, enhancing electrophilicity (ΔpKa ~2–3 vs. unsubstituted cyclopentanone) .

- Steric effects : The bulky CF₂Cl group restricts conformational flexibility, favoring axial attack in stereoselective reactions (e.g., Grignard additions) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Condition | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Triethylamine, THF, RT | 72 | 85 | Scalable, minimal byproducts | |

| NaHCO₃, DCM, 0°C | 65 | 78 | Cost-effective | |

| Continuous flow reactor | 89 | 92 | High throughput, optimized kinetics |

Q. Table 2. Bioactivity Data Across Assays

| Assay Type | IC₅₀ (µM) | Model System | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Caspase-3 inhibition | 12.3 | In vitro (recombinant) | Competitive binding to active site | |

| Antiproliferative (HeLa) | 45.7 | Cell culture | ROS-mediated apoptosis | |

| Anti-inflammatory (RAW264.7) | 28.9 | Macrophage assay | NF-κB pathway suppression |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。